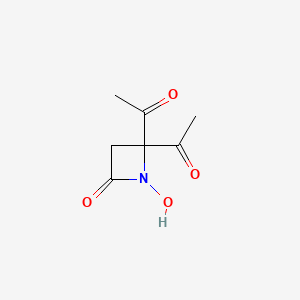

1H-苯并三唑-1-甲酰胺盐酸盐

描述

科学研究应用

生物转化和环境影响

- 废水处理中的生物转化:1H-苯并三唑及其衍生物在活性污泥中经历生物转化,揭示了氧化和羟基化等降解途径。这一过程对于生物废水处理中的微量污染物降解具有重要意义 (Huntscha 等,2014)。

- 水生环境中的光转化:1H-苯并三唑在水生环境中的光转化机制涉及芳香羟基化和 N-N 键断裂等途径,导致各种转化产物 (Wu 等,2021)。

- 阳光光解:苯并三唑的阳光光解产生各种转化产物,表明阳光光解是地表水中这些化合物相关降解过程 (Weidauer 等,2016)。

化学合成和应用

- 胍和脲的合成:1H-苯并三唑-1-甲酰胺用于合成多种胍和脲,它们在各种化学和制药领域具有潜在应用 (Katritzky 等,2005)。

- 作为胍基化试剂的反应性:已经开发了源自 1H-苯并三唑-1-甲酰胺的增强试剂,用于将伯胺和仲胺有效转化为二保护的胍 (Musiol 和 Moroder,2001)。

环境和健康方面

- 废水和地表水中的存在:1H-苯并三唑经常在城市径流、废水和受纳水体中被检测到,表明其广泛的环境存在 (Zhang 等,2011)。

- 抗菌性能:1H-苯并三唑的某些衍生物表现出有效的抗菌活性,特别是对耐甲氧西林金黄色葡萄球菌 (MRSA) (Göker 等,2005)。

作用机制

Target of Action

The primary target of 1H-Benzotriazole-1-carboxamidine Hydrochloride is the process of Guanidino transfers . This compound acts as a reagent in these transfers, playing a crucial role in the biochemical reactions involved.

Mode of Action

1H-Benzotriazole-1-carboxamidine Hydrochloride interacts with its targets by facilitating the transfer of guanidino groups. This interaction leads to changes in the biochemical reactions where this compound is used as a reagent .

Biochemical Pathways

The compound affects the biochemical pathways involving the transfer of guanidino groups. The downstream effects of these pathways are complex and depend on the specific reactions in which 1H-Benzotriazole-1-carboxamidine Hydrochloride is involved .

Result of Action

The molecular and cellular effects of 1H-Benzotriazole-1-carboxamidine Hydrochloride’s action are primarily related to its role in facilitating guanidino transfers . The specific effects would depend on the particular biochemical reactions in which it is used.

属性

IUPAC Name |

benzotriazole-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5.ClH/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;/h1-4H,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOQRFDQABFISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700716 | |

| Record name | 1H-Benzotriazole-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzotriazole-1-carboxamidine hydrochloride | |

CAS RN |

19503-22-1 | |

| Record name | 1H-Benzotriazole-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)

![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)